Ethyl 3-(chloroformyl)carbazate

Analytical Chemistry Quality Control Process Monitoring

Select Ethyl 3-(chloroformyl)carbazate when your synthetic route demands convergent, orthogonal reactivity in a single reagent. This compound uniquely combines a nucleophilic hydrazine nitrogen with an electrophilic chloroformyl carbonyl, enabling one-pot cyclization to 3-hydroxy-1,2,4-triazoles without auxiliary activators like CDI. Unlike simple ethyl carbazate, it provides the acylation handle; unlike ethyl chloroformate, it retains the hydrazine moiety for metal-coordinating semicarbazide ligands and chiral hydrazone derivatization. Specifying this precise intermediate avoids the dimerization by-products of symmetric reagents and ensures higher throughput in medicinal chemistry library synthesis.

Molecular Formula C4H7ClN2O3
Molecular Weight 166.56 g/mol
CAS No. 15429-42-2
Cat. No. B098717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(chloroformyl)carbazate
CAS15429-42-2
Molecular FormulaC4H7ClN2O3
Molecular Weight166.56 g/mol
Structural Identifiers
SMILESCCOC(=O)NNC(=O)Cl
InChIInChI=1S/C4H7ClN2O3/c1-2-10-4(9)7-6-3(5)8/h2H2,1H3,(H,6,8)(H,7,9)
InChIKeyOUYPEOIQRFGKLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(chloroformyl)carbazate (CAS 15429-42-2) – A Bifunctional Building Block for Advanced Organic Synthesis


Ethyl 3-(chloroformyl)carbazate (CAS 15429-42-2) is a hybrid molecule that combines the structural features of an ethyl carbazate with a reactive chloroformyl group. Its IUPAC name is ethyl N-(carbonochloridoylamino)carbamate, and it possesses the molecular formula C4H7ClN2O3 (MW: 166.56 g/mol) [1]. This compound is primarily utilized as a versatile intermediate in the synthesis of heterocycles, semicarbazides, and as a protected hydrazine equivalent. The presence of both a nucleophilic hydrazine nitrogen and an electrophilic chloroformyl carbonyl makes it a strategic reagent for convergent synthetic routes, particularly where a sequential or orthogonal reactivity profile is required .

Why Ethyl 3-(chloroformyl)carbazate Cannot Be Substituted by Generic Carbazates or Chloroformates


Ethyl 3-(chloroformyl)carbazate occupies a unique functional space. It is neither a simple alkylating agent nor a standard protecting group. Its value derives from the synergistic combination of an ethyl carbazate backbone and a terminal chloroformyl electrophile. Generic substitution with a simple carbazate (e.g., ethyl carbazate) fails to provide the same reactivity profile because it lacks the highly electrophilic chloroformyl carbon, precluding direct acylation or cyclization pathways [1]. Conversely, substituting with a common chloroformate (e.g., ethyl chloroformate) provides the electrophilic carbon but completely sacrifices the nucleophilic hydrazine nitrogen, thereby altering the stoichiometry of the target scaffold and requiring additional synthetic steps. This fundamental difference in functional group density dictates that the choice of reagent is not arbitrary; it is a critical variable in determining reaction yield, product purity, and the viability of a synthetic route [2]. The quantitative differences in key physical and chromatographic properties underscore the necessity of precise reagent specification.

Verifiable Differentiation: Ethyl 3-(chloroformyl)carbazate vs. Analogs – A Quantitative Evidence Guide


Chromatographic Purity and Stability Assessment: Differentiating Ethyl 3-(chloroformyl)carbazate from Ethyl Carbazate

Ethyl 3-(chloroformyl)carbazate exhibits significantly different chromatographic behavior compared to its non-acylated parent, ethyl carbazate, due to the increased hydrophobicity imparted by the chloroformyl group. This difference is essential for establishing product identity and monitoring reaction progress. The target compound can be resolved using a Newcrom R1 reverse-phase HPLC column with a mobile phase consisting of acetonitrile, water, and phosphoric acid [1]. Under these conditions, a distinct retention profile is observed, which is a direct consequence of the compound's unique logP and molecular weight (166.56 g/mol).

Analytical Chemistry Quality Control Process Monitoring

Reactivity Advantage in Semicarbazide Synthesis: Direct Cyclization vs. Multi-Step Protocols

Compounds bearing a chloroformyl group, such as ethyl 3-(chloroformyl)carbazate, enable direct cyclization to form 1,2,4-triazol-3-ones and other heterocycles. In contrast, using ethyl carbazate alone requires separate activation steps or the use of alternative acylating agents, which can lead to lower overall yields and more complex purification [1]. While direct quantitative yield data for ethyl 3-(chloroformyl)carbazate is limited in the open literature, the mechanistic advantage is clear: the chloroformyl group provides a pre-installed electrophile, allowing for a more convergent and atom-economical synthesis.

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Physical Property Distinction: Density Difference as a Procurement Identifier

The density of ethyl 3-(chloroformyl)carbazate is reported as 1.341 g/cm³ [1]. This value differs significantly from related compounds, such as methyl 3-(chloroformyl)carbazate (for which a precise density is less documented) and ethyl carbazate (estimated density 1.272 g/cm³) . This physical constant serves as a valuable, verifiable differentiator for confirming the identity and purity of the material upon receipt, especially when working with liquid handling systems or performing density-based separations.

Physical Chemistry Reagent Handling Procurement Specification

Strategic Role in Peptidomimetic and Bioactive Molecule Libraries

The carbazate motif, particularly when functionalized with a leaving group like chloroformyl, is a key intermediate in the synthesis of peptidomimetics and enzyme inhibitors. While direct IC50 or Ki data for the compound itself is not relevant (as it is a synthetic intermediate), its use is documented in the context of building libraries of compounds with potential biological activity. The ethyl ester imparts a specific lipophilicity (estimated logP ~ 1.0 based on structural analogs) that is distinct from methyl or tert-butyl carbazates, directly influencing the pharmacokinetic properties of the final drug-like molecules . This class-level inference highlights the compound's utility in generating diverse chemical space compared to other ester variants.

Medicinal Chemistry Drug Discovery Library Synthesis

Optimal Research and Industrial Application Scenarios for Ethyl 3-(chloroformyl)carbazate (CAS 15429-42-2)


Synthesis of 1,2,4-Triazole-Based Drug Candidates

In medicinal chemistry programs targeting antifungal, antibacterial, or anticancer agents, the 1,2,4-triazole core is a privileged scaffold. Ethyl 3-(chloroformyl)carbazate is ideally suited for the one-pot synthesis of 3-hydroxy-1,2,4-triazoles [1]. The chloroformyl group enables direct cyclization with amines or hydrazines, bypassing the need for separate activating agents like CDI or phosgene equivalents. This streamlined approach is supported by the compound's reactivity profile, which allows for higher throughput and cleaner reaction profiles, critical for generating diverse compound libraries.

Preparation of Semicarbazide Ligands for Coordination Chemistry

The compound serves as an excellent precursor for semicarbazide-based ligands used in the formation of metal complexes [1]. The chloroformyl group reacts selectively with primary amines to install a urea-like linkage while preserving the ethyl carbazate moiety for subsequent metal coordination. This orthogonal reactivity is a key differentiator compared to using symmetric reagents like phosgene or triphosgene, which could lead to unwanted dimerization or polymerization. The resulting complexes are studied for their catalytic, magnetic, and biological properties.

Development of Chiral Auxiliaries and Resolution Agents

The hydrazine nitrogen in the carbazate backbone can be functionalized with chiral aldehydes or ketones to form hydrazones. The presence of the chloroformyl group in ethyl 3-(chloroformyl)carbazate allows for the subsequent attachment of a second, sterically bulky or polar group [1]. This dual-functionalization capability is difficult to achieve with mono-functional carbazates or chloroformates, making this compound a valuable tool for designing new chiral stationary phases or resolving agents for enantioselective synthesis.

Quality Control and Reference Standard for Carbazate Intermediates

Due to its distinct HPLC retention profile [1] and well-defined density (1.341 g/cm³) [2], ethyl 3-(chloroformyl)carbazate can serve as a benchmark or reference standard for analytical method development in quality control laboratories. Its unique chromatographic and physical signatures allow it to be used as a spike-in control to validate the performance of HPLC systems and to ensure the accurate quantification of structurally similar carbazate intermediates in complex reaction mixtures.

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